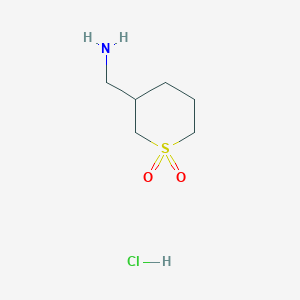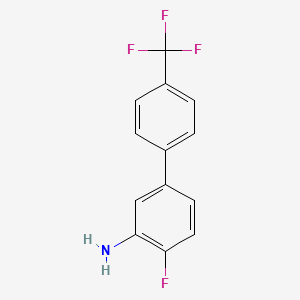
3-Amino-4-fluoro-4'-(trifluoromethyl)biphenyl
Übersicht
Beschreibung
“3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” is a synthetic compound used in scientific research. It has a molecular formula of C13H9F4N and a molecular weight of 255.21 g/mol.
Synthesis Analysis
The synthesis of compounds similar to “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” has been discussed in various studies . For instance, one method involves the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” can be analyzed based on its molecular formula, C13H9F4N . The compound contains a biphenyl group, which consists of two connected phenyl rings, and a trifluoromethyl group, which consists of a carbon atom connected to three fluorine atoms and one hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-fluoro-4’-(trifluoromethyl)biphenyl” include a molecular weight of 255.21 g/mol and a molecular formula of C13H9F4N . The compound is likely to have properties similar to those of other trifluoromethylbenzenes .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
This compound has been studied for its potential as an antibacterial agent. Derivatives of this biphenyl compound have shown potent inhibitory activities against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis. The presence of a trifluoromethyl group and an amino group in the structure contributes to its antibacterial properties .
Organic Synthesis
In organic chemistry, the compound serves as a building block for synthesizing more complex molecules. Its reactive amine group can undergo various coupling reactions, such as Suzuki coupling, which is useful in creating new chemical entities with potential pharmacological activities .
Material Science
The electronic properties of 4-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine make it a candidate for material science research, particularly in the development of organic semiconductors and conductive polymers. The fluorine atoms can influence the material’s electron affinity and stability .
Agrochemicals
As a chemical intermediate, this compound finds applications in the synthesis of herbicides. Its structural components can be tailored to interact with specific biological targets in plants, providing a pathway to develop new agrochemicals .
Pharmaceutical Research
The compound’s derivatives are explored for their potential use in pharmaceuticals. It can be used as an intermediate in the synthesis of antihypertensive and diuretic drugs, contributing to the treatment of conditions like hypertension and edema .
Fluorine Chemistry
The trifluoromethyl group is of particular interest in fluorine chemistry due to its ability to alter the physical and chemical properties of molecules. This compound is used to study the effects of fluorination on biological activity and stability of pharmaceuticals .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectroscopy to help identify and quantify similar compounds in complex mixtures .
Environmental Science
Research into the environmental fate of fluorinated compounds includes this biphenyl derivative. Its stability and potential bioaccumulation are of interest in assessing the environmental impact of fluorinated organic compounds .
Eigenschaften
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBIDUNDAAKJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



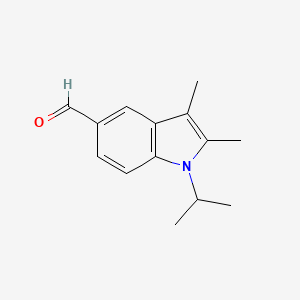
![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
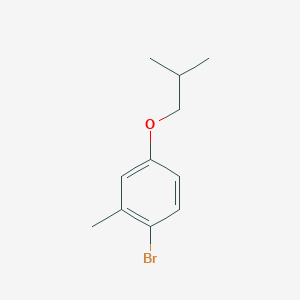
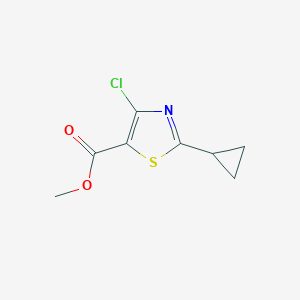
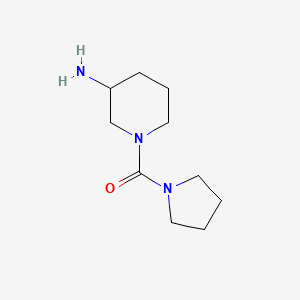
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
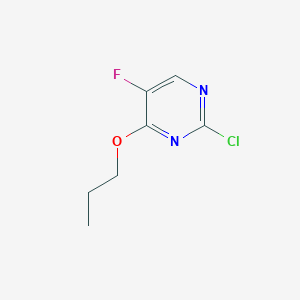
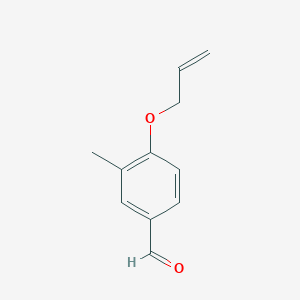
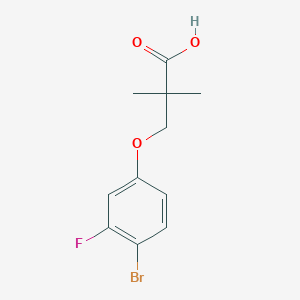
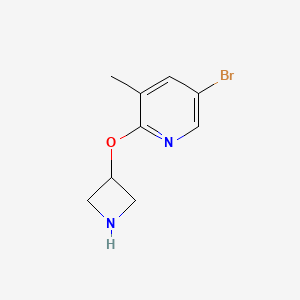
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
